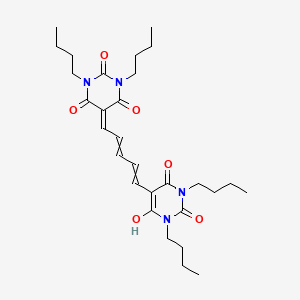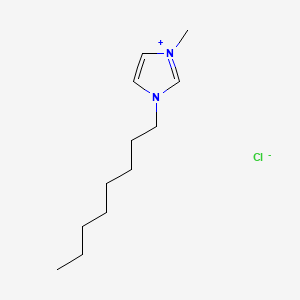![molecular formula C12H12ClF3N2O3S B1224941 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Disposition
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, as part of the arylpiperazine derivatives, undergoes extensive metabolic transformations, including N-dealkylation to form 1-aryl-piperazines. These metabolites, noted for their varying serotonin receptor-related effects, distribute extensively in tissues, including the brain. The metabolites are primarily transformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates. Understanding these metabolic pathways is crucial for comprehending the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Environmental Distribution and Toxicity of Fluorinated Alternatives
The compound falls under the broader category of per- and polyfluoroalkyl substances (PFASs), which are emerging as persistent organic pollutants. These substances, including novel fluorinated alternatives like 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, have been scrutinized for their environmental distribution, toxicity, and persistence. Recent reviews call for comprehensive toxicological studies to assess their long-term environmental impact and potential toxicity compared to legacy PFASs, highlighting the need for responsible management and use of such chemicals (Wang et al., 2019).
Microbial Degradation in Environmental Management
Understanding the microbial degradation of polyfluoroalkyl chemicals, which include 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, is vital for environmental fate and ecotoxicological assessment. Research in this area sheds light on the biodegradation pathways, defluorination potential, and the formation of stable degradation intermediates and products. This knowledge is essential for evaluating the environmental risks posed by these substances and for developing strategies for their remediation (Liu & Avendaño, 2013).
Eigenschaften
Produktname |
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone |
|---|---|
Molekularformel |
C12H12ClF3N2O3S |
Molekulargewicht |
356.75 g/mol |
IUPAC-Name |
1-[4-(3-chloro-2,4,6-trifluorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H12ClF3N2O3S/c1-7(19)17-2-4-18(5-3-17)22(20,21)12-9(15)6-8(14)10(13)11(12)16/h6H,2-5H2,1H3 |
InChI-Schlüssel |
NJTIJFAEEKEFSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2F)F)Cl)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B1224859.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)
![2-[(3,4,8-Trimethyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid prop-2-enyl ester](/img/structure/B1224874.png)




